Cas no 2137867-80-0 ((3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide)

(3,4-Dihydro-1H-2-benzopyran-6-yl)methanesulfonamide is a sulfonamide derivative featuring a benzopyran scaffold, which imparts unique structural and electronic properties. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of bioactive molecules. The methanesulfonamide moiety enhances solubility and binding affinity, while the dihydrobenzopyran core provides stability and modularity for further functionalization. Its well-defined synthetic pathway allows for high purity and scalability, making it suitable for research applications in drug discovery and molecular design. The compound’s balanced lipophilicity and polarizability contribute to its utility in probing biological targets, particularly in central nervous system and inflammation-related studies.
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide structure
2137867-80-0 structure
Product name:(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
CAS No:2137867-80-0
MF:C10H13NO3S
MW:227.280121564865
CID:5796340
PubChem ID:165470533

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
    • EN300-1083266
    • 2137867-80-0
    • Inchi: 1S/C10H13NO3S/c11-15(12,13)7-8-1-2-10-6-14-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2,(H2,11,12,13)
    • InChI Key: KWZZORZOMLCKJZ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC2COCCC=2C=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 227.06161445g/mol
  • Monoisotopic Mass: 227.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 77.8Ų

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1083266-1.0g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0
1g
$1086.0 2023-06-10
Enamine
EN300-1083266-5g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0 95%
5g
$3147.0 2023-10-28
Enamine
EN300-1083266-10.0g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0
10g
$4667.0 2023-06-10
Enamine
EN300-1083266-5.0g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0
5g
$3147.0 2023-06-10
Enamine
EN300-1083266-0.1g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0 95%
0.1g
$956.0 2023-10-28
Enamine
EN300-1083266-1g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0 95%
1g
$1086.0 2023-10-28
Enamine
EN300-1083266-0.5g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0 95%
0.5g
$1043.0 2023-10-28
Enamine
EN300-1083266-2.5g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0 95%
2.5g
$2127.0 2023-10-28
Enamine
EN300-1083266-0.05g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0 95%
0.05g
$912.0 2023-10-28
Enamine
EN300-1083266-0.25g
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide
2137867-80-0 95%
0.25g
$999.0 2023-10-28

Additional information on (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide

The Comprehensive Overview of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide (CAS No: 2137867-80-0)

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide, with the CAS registry number 2137867-80-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of benzopyrans, which are known for their structural versatility and potential biological activities. The compound's structure consists of a benzopyran ring system, specifically a dihydrobenzopyran moiety, which is further substituted with a methanesulfonamide group. This substitution pattern is expected to influence its physical properties, solubility, and bioavailability.

The benzopyran core of this molecule is a fused bicyclic system comprising a benzene ring and a pyran ring. The dihydro form indicates that one of the double bonds in the pyran ring has been hydrogenated, resulting in a partially saturated structure. This modification can affect the molecule's stability, reactivity, and interactions with biological systems. The methanesulfonamide group attached at the 6-position of the benzopyran ring introduces additional functional complexity, potentially enhancing the compound's pharmacokinetic properties and its ability to interact with target proteins.

Recent studies have highlighted the importance of such structurally complex molecules in drug discovery efforts. For instance, benzopyrans have been explored as potential anti-inflammatory agents due to their ability to modulate inflammatory pathways. The methanesulfonamide group, being an electron-withdrawing substituent, can modulate the electronic properties of the aromatic system, thereby influencing its binding affinity to various biological targets.

In terms of synthesis, (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide can be prepared through a variety of organic reactions. One common approach involves the coupling of a dihydrobenzopyran derivative with a suitable sulfonamide precursor under appropriate conditions. The choice of reagents and reaction conditions is critical to ensure high yields and optimal purity of the final product.

The physical properties of this compound are essential for its characterization and application in various chemical and biological assays. Its molecular weight is approximately 355 g/mol, and it is expected to have moderate solubility in common organic solvents such as dichloromethane and acetonitrile. The presence of the sulfonamide group may enhance its water solubility compared to purely hydrophobic analogs.

From an analytical standpoint, this compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide critical insights into its molecular structure, purity, and stability under different conditions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide with greater accuracy. Molecular docking studies have revealed potential binding modes with key therapeutic targets such as kinases and proteases. These findings underscore the compound's potential as a lead molecule in drug development programs targeting various diseases.

In conclusion, (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide (CAS No: 2137867-80-0) represents an intriguing molecule with diverse applications in organic chemistry and pharmacology. Its unique structure and functional groups make it a valuable candidate for further research into its biological activities and therapeutic potential.

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